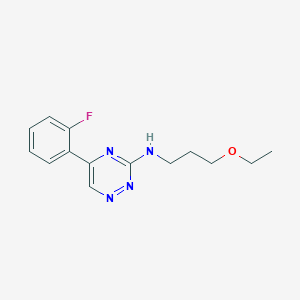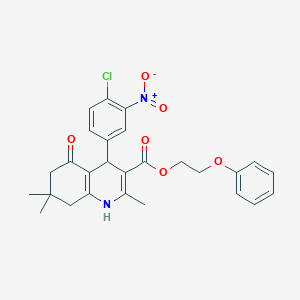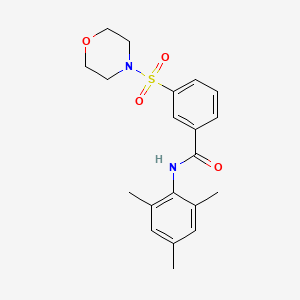![molecular formula C18H17N3O B4988576 N-methyl-N-[3'-(1H-pyrazol-3-yl)-4-biphenylyl]acetamide](/img/structure/B4988576.png)
N-methyl-N-[3'-(1H-pyrazol-3-yl)-4-biphenylyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-N-[3'-(1H-pyrazol-3-yl)-4-biphenylyl]acetamide, commonly known as MPBA, is a chemical compound that has been widely used in scientific research. MPBA is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, a group of signaling molecules that play important roles in inflammation, pain, and fever.
作用機序
MPBA exerts its effects by selectively inhibiting N-methyl-N-[3'-(1H-pyrazol-3-yl)-4-biphenylyl]acetamide activity, which results in the reduction of prostaglandin production. Prostaglandins are involved in various physiological processes, including inflammation, pain, and fever. By reducing prostaglandin production, MPBA can alleviate these symptoms and potentially prevent the progression of diseases associated with inflammation.
Biochemical and Physiological Effects
MPBA has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic properties, MPBA has been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. MPBA has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which can prevent the spread of cancer.
実験室実験の利点と制限
One advantage of using MPBA in lab experiments is its potent and selective inhibition of N-methyl-N-[3'-(1H-pyrazol-3-yl)-4-biphenylyl]acetamide activity. This allows researchers to study the specific effects of this compound inhibition without affecting other pathways. However, one limitation of using MPBA is its potential toxicity, as it has been shown to induce liver damage in some animal models. Therefore, careful dose optimization and toxicity testing are necessary when using MPBA in lab experiments.
将来の方向性
There are several potential future directions for research on MPBA. One area of interest is the development of more potent and selective N-methyl-N-[3'-(1H-pyrazol-3-yl)-4-biphenylyl]acetamide inhibitors based on the structure of MPBA. Another area of interest is the investigation of MPBA as a potential treatment for other diseases, such as cardiovascular disease and diabetes, which are also associated with inflammation. Additionally, further studies are needed to fully understand the toxicity and safety profile of MPBA, which could inform its potential use as a therapeutic agent in humans.
合成法
The synthesis of MPBA involves the reaction of N-methylacetamide with 3-(1H-pyrazol-3-yl)-4-bromobiphenyl in the presence of a palladium catalyst. The resulting product is then purified through column chromatography to obtain pure MPBA.
科学的研究の応用
MPBA has been extensively studied for its potential use as a therapeutic agent for various diseases, including cancer, arthritis, and Alzheimer's disease. In cancer research, MPBA has been shown to inhibit the growth and metastasis of cancer cells by suppressing N-methyl-N-[3'-(1H-pyrazol-3-yl)-4-biphenylyl]acetamide activity. In arthritis research, MPBA has been found to reduce joint inflammation and pain by blocking the production of prostaglandins. In Alzheimer's disease research, MPBA has been investigated as a potential treatment for reducing neuroinflammation and improving cognitive function.
特性
IUPAC Name |
N-methyl-N-[4-[3-(1H-pyrazol-5-yl)phenyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-13(22)21(2)17-8-6-14(7-9-17)15-4-3-5-16(12-15)18-10-11-19-20-18/h3-12H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFDNELYHXRGUEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{5-[2-(benzylthio)phenyl]-1,3,4-thiadiazol-2-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B4988499.png)
![propyl 6-methyl-2-[(2-pyrazinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4988504.png)


![4-(6,6-dioxido-6-thiabicyclo[3.2.0]hept-1-yl)morpholine](/img/structure/B4988521.png)
![3-cyclohexyl-5-[(6,8-dichloro-4-oxo-4H-chromen-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4988529.png)


![1-{3-[(dimethylamino)methyl]-2,4-dihydroxyphenyl}-2-(4-ethylphenoxy)ethanone hydrochloride](/img/structure/B4988546.png)
![2,5-bis{[2-(methacryloyloxy)ethoxy]carbonyl}terephthalic acid](/img/structure/B4988554.png)
![ethyl 2-{[2-(4-methoxyphenoxy)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4988562.png)
![4-(2-methoxyphenoxy)-1-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)piperidine](/img/structure/B4988587.png)
![methyl 4-{[(2-cyclopropyl-1,3-benzoxazol-6-yl)carbonyl]amino}butanoate](/img/structure/B4988591.png)
![1-methyl-17-(3-methyl-2-pyridinyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4988598.png)